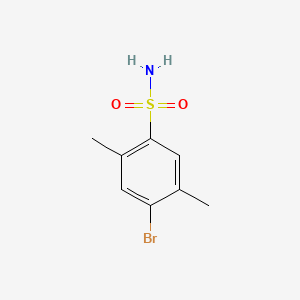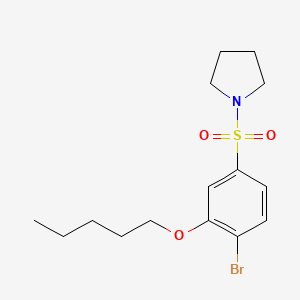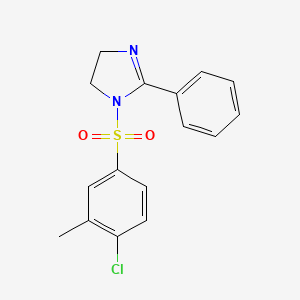amine CAS No. 1246821-54-4](/img/structure/B603040.png)
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxypropyl group, and a dimethylbenzenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 3-hydroxypropylamine.
Reaction: The 2,4-dimethylbenzenesulfonyl chloride is reacted with 3-hydroxypropylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide.
Ethoxylation: The intermediate is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium alkoxides or Grignard reagents.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and hydroxypropyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: Lacks the ethoxy group.
5-methoxy-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
5-ethoxy-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to the presence of both the ethoxy and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1246821-54-4 |
|---|---|
Molekularformel |
C13H21NO4S |
Molekulargewicht |
287.38g/mol |
IUPAC-Name |
5-ethoxy-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-4-18-12-9-13(11(3)8-10(12)2)19(16,17)14-6-5-7-15/h8-9,14-15H,4-7H2,1-3H3 |
InChI-Schlüssel |
MOWWQNXJVBPDLD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)

![Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602964.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)
amine](/img/structure/B602967.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
amine](/img/structure/B602969.png)
amine](/img/structure/B602972.png)

amine](/img/structure/B602974.png)
amine](/img/structure/B602975.png)


![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
